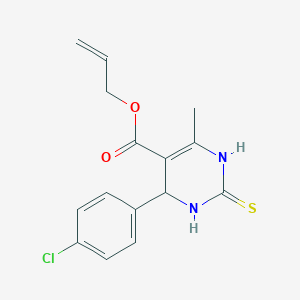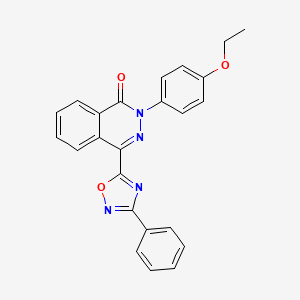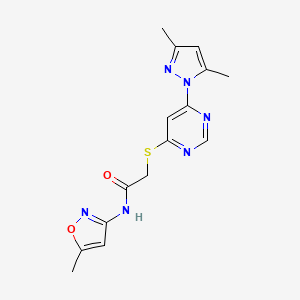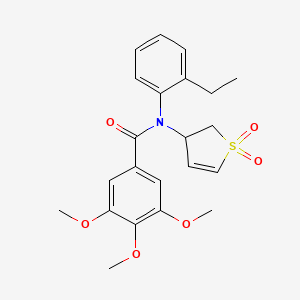
2-Methyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butan-2-ol is a complex organic compound characterized by its boronic acid derivative structure
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to interact with alkylbenzenes and alkyl or aryl alkynes and alkenes .
Mode of Action
Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
The borylation and hydroboration reactions mentioned above could potentially affect various biochemical pathways, particularly those involving alkylbenzenes and alkyl or aryl alkynes and alkenes .
Pharmacokinetics
Similar compounds are known to have specific storage conditions, such as being sealed in dry conditions and stored at 2-8°c , which may impact their bioavailability.
Result of Action
The formation of pinacol benzyl boronate and the hydroboration of alkyl or aryl alkynes and alkenes could potentially lead to various molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of a palladium catalyst is necessary for the borylation reaction . Additionally, the compound should be stored under specific conditions (sealed in dry conditions and at 2-8°C) to maintain its stability .
Vorbereitungsmethoden
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as reaction scale, desired purity, and cost efficiency. Additionally, purification steps such as recrystallization or column chromatography may be employed to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding boronic acid or boronic ester derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) or bromine (Br2).
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boronic acids or boronic esters.
Substitution: Nitro- or halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research, including:
Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the design of boronic acid-based drugs.
Materials Science: It is employed in the creation of advanced materials, such as polymers and nanomaterials.
Vergleich Mit ähnlichen Verbindungen
Boronic Acids: These compounds share the boronic acid moiety but differ in their substituents and overall structure.
Boronic Esters: These are derivatives of boronic acids where the boronic acid is esterified with alcohols or phenols.
Borates: These are salts or esters of boronic acids, often used in different chemical reactions.
Uniqueness: 2-Methyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butan-2-ol is unique due to its specific structural features, which allow for its use in a wide range of chemical reactions and applications. Its stability and reactivity make it a valuable compound in both research and industrial settings.
Eigenschaften
IUPAC Name |
2-methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BO3/c1-15(2,19)12-11-13-9-7-8-10-14(13)18-20-16(3,4)17(5,6)21-18/h7-10,19H,11-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRQXMVQOCPQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-chlorophenyl)carbamate](/img/structure/B2911536.png)
![2-(6-Ethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2911538.png)







![2-(propan-2-yl)-1-[1-(thian-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2911548.png)
![(Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2911549.png)



